molecular formula C16H14ClF2N3O B4712161 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4712161
M. Wt: 337.75 g/mol
InChI Key: RATFCELFOMTGGF-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique combination of chloro, difluoro, pyridyl, and piperazino groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

(2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone
  • (2-Chloro-4,5-difluorophenyl)(4-ethyl-1-piperazinyl)methanone

Uniqueness

(2-Chloro-4,5-difluorophenyl)[4-(2-pyridyl)piperazino]methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3O/c17-12-10-14(19)13(18)9-11(12)16(23)22-7-5-21(6-8-22)15-3-1-2-4-20-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATFCELFOMTGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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